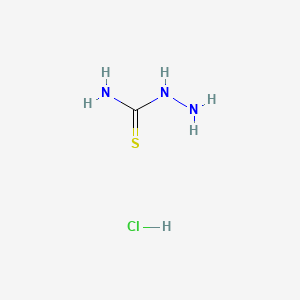

Thiosemicarbazide hydrochloride

CAS No.: 4346-94-5

Cat. No.: VC1755156

Molecular Formula: CH6ClN3S

Molecular Weight: 127.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4346-94-5 |

|---|---|

| Molecular Formula | CH6ClN3S |

| Molecular Weight | 127.6 g/mol |

| IUPAC Name | aminothiourea;hydrochloride |

| Standard InChI | InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

| Standard InChI Key | LEHOGBUBQSGCOK-UHFFFAOYSA-N |

| SMILES | C(=S)(N)NN.Cl |

| Canonical SMILES | C(=S)(N)NN.Cl |

Introduction

Chemical Identity and Basic Properties

Thiosemicarbazide hydrochloride is the hydrochloride salt of thiosemicarbazide, formed when thiosemicarbazide reacts with hydrochloric acid. While thiosemicarbazide (parent compound) has the molecular formula CH5N3S, its hydrochloride salt possesses the formula CH6ClN3S, reflecting the addition of HCl to the molecule . This compound is identified by CAS number 4346-94-5 and has several synonyms including thiosemicarbazide HCl, thiosemicarbazide monohydrochloride, hydrazinecarbothioamide monohydrochloride, and aminothiourea hydrochloride .

The compound has a molecular weight of 127.6 g/mol and contains the fundamental thiosemicarbazide structure (NH2-NH-CS-NH2) with an additional hydrochloride group . The structure maintains the thione group that gives thiosemicarbazide derivatives their characteristic chemical versatility and complex actions compared to their semicarbazide analogs .

Physical Characteristics

Thiosemicarbazide hydrochloride appears as a white to off-white crystalline substance that ranges from powder to crystalline form . Unlike some organic compounds, it is odorless, making it easier to handle in laboratory settings. The compound exhibits excellent water solubility, an important characteristic for its applications in aqueous solutions and biological systems .

Table 1: Physical Properties of Thiosemicarbazide Hydrochloride

| Property | Value |

|---|---|

| Appearance | White to off-white powder or crystals |

| Odor | Odorless |

| Melting Point | 190-191°C (with decomposition) |

| Water Solubility | Soluble |

| Molecular Weight | 127.6 g/mol |

| Form | Powder to crystal |

The melting point of thiosemicarbazide hydrochloride occurs at 190-191°C, at which point it also begins to decompose . This thermal behavior is important for identification and purity assessment of the compound.

Structural Relationship with Thiosemicarbazide

Thiosemicarbazide hydrochloride is derived from thiosemicarbazide, which is the shortest hydrazine derivative of thiocarbamide acid (NH2-NH-CSNH2) . The parent compound thiosemicarbazide has a molecular formula of CH5N3S and a molecular weight of 91.13 g/mol . The conversion to the hydrochloride salt increases stability in certain environments while altering solubility and other physicochemical properties.

The thione group in the molecular structure of thiosemicarbazide compounds demonstrates greater chemical versatility than the keto group found in semicarbazide analogs . This structural characteristic contributes to the more complex actions and broader potential applications of thiosemicarbazide derivatives, including the hydrochloride salt.

Structural Features

Thiosemicarbazide hydrochloride contains both sulfur and nitrogen atoms in its structure, classifying it among heterocyclic sulfur and nitrogen-containing compounds. These structural elements are particularly interesting in medicinal chemistry and drug development due to their ability to interact with biological systems through various mechanisms .

Biological Activities and Applications

Thiosemicarbazide hydrochloride and related thiosemicarbazide derivatives have shown promise in various biological applications, particularly in pharmaceutical research. The biological activities stem from their unique structural features containing both sulfur and nitrogen atoms, which can interact with biological systems in diverse ways.

Pharmaceutical Applications

As part of the broader class of thiosemicarbazide compounds, thiosemicarbazide hydrochloride represents a promising scaffold for drug development. These compounds are considered as promising candidates for drug design and production among the growing number of heterocyclic sulfur and nitrogen-containing compounds .

Table 2: Potential Applications of Thiosemicarbazide Derivatives

| Application Area | Potential Uses |

|---|---|

| Pharmaceutical Research | Drug development, intermediate compounds |

| Antimicrobial Agents | Treatment of bacterial infections |

| Analytical Chemistry | Reagent for ketones and certain metals |

| Agriculture | Pesticide development |

| Photography | Chemical processing |

Analytical Applications

The parent compound thiosemicarbazide serves as a reagent for detecting ketones and certain metals, suggesting similar potential applications for its hydrochloride salt in analytical chemistry . Its ability to form complexes with various metals makes it useful in chemical analysis and detection methods.

Research Significance and Future Directions

Thiosemicarbazide hydrochloride and related compounds represent an active area of research in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Current Research Trends

Current research on thiosemicarbazide derivatives focuses on optimizing their structure to enhance biological activities. The structural versatility of these compounds allows for the development of libraries with structural differences to determine their impact on biological function . This approach may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume